4-(2-aminoethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
4-(2-Aminoethyl)-5-methyl-2,4-dihydro-3h-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both amino and pyrazolone functional groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)-5-methyl-2,4-dihydro-3h-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethylamine with a suitable diketone or ketoester in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Aminoethyl)-5-methyl-2,4-dihydro-3h-pyrazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The pyrazolone ring can be reduced under hydrogenation conditions to yield dihydropyrazolone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Dihydropyrazolone derivatives.
Substitution: Various substituted pyrazolone derivatives depending on the reagents used.
Scientific Research Applications
4-(2-Aminoethyl)-5-methyl-2,4-dihydro-3h-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-5-methyl-2,4-dihydro-3h-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the pyrazolone ring can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Shares the aminoethyl group but differs in the core structure.
2-Aminothiazole: Contains a similar amino group but has a thiazole ring instead of a pyrazolone ring.
Imidazole Derivatives: These compounds have a similar heterocyclic structure but differ in the specific arrangement of nitrogen atoms.
Uniqueness: 4-(2-Aminoethyl)-5-methyl-2,4-dihydro-3h-pyrazol-3-one is unique due to its combination of the pyrazolone core and the aminoethyl side chain, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
933741-78-7 |
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Molecular Formula |
C6H11N3O |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
4-(2-aminoethyl)-3-methyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C6H11N3O/c1-4-5(2-3-7)6(10)9-8-4/h5H,2-3,7H2,1H3,(H,9,10) |
InChI Key |
ASEMWMLOGSUFFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C1CCN |
Origin of Product |
United States |
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